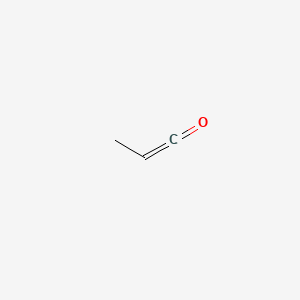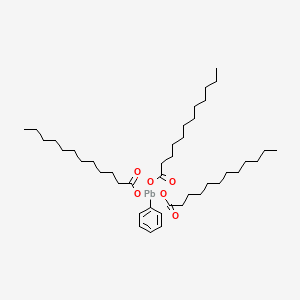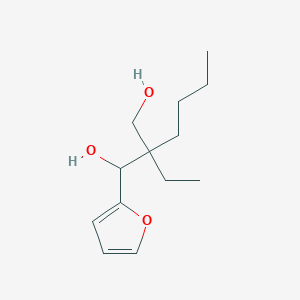
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is an organic compound that features a furan ring attached to a propane-1,3-diol backbone. This compound is of interest due to its unique structure, which combines hydrophobic and hydrophilic properties, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol can be achieved through a multi-step process. One common method involves the aldol addition of 2-ethylhexanal followed by hydrogenation. Another approach is the hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . The reaction is highly exothermic and requires careful control of the base catalyst addition rate.
Industrial Production Methods
Industrial production of this compound typically involves the aldol condensation of n-butyraldehyde to produce 2-ethylhexanal, which is then subjected to selective hydrogenation steps . This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polyesters, lubricants, and emulsifying agents.
Mechanism of Action
The mechanism by which 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-ethyl-1,3-propanediol: Similar structure but lacks the furan ring.
Neopentyl glycol: Another diol with different substituents, offering different physical properties.
2-Ethyl-2-butyl-1,3-propanediol: Similar backbone but different functional groups.
Uniqueness
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Properties
CAS No. |
4946-78-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H22O3/c1-3-5-8-13(4-2,10-14)12(15)11-7-6-9-16-11/h6-7,9,12,14-15H,3-5,8,10H2,1-2H3 |
InChI Key |
NQVJBEBKSHDOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)C(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
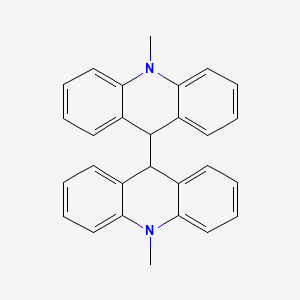
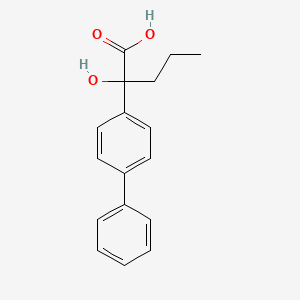
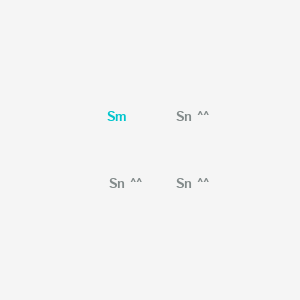
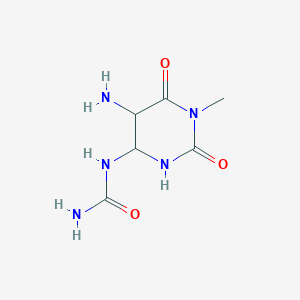

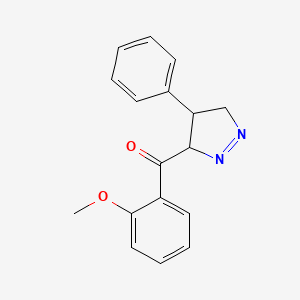
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
